molecular formula C18H18N2O2 B11303761 3-methyl-4-(4-methylphenyl)-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one

3-methyl-4-(4-methylphenyl)-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one

Cat. No.: B11303761
M. Wt: 294.3 g/mol
InChI Key: HDDFYHDHPONHNK-UHFFFAOYSA-N
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Description

3-METHYL-4-(4-METHYLPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an oxazolo ring fused to a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-(4-METHYLPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step reactions. One common method includes the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones with hydroxylamine hydrochloride in pyridine under refluxing conditions . This method ensures the formation of the oxazolo ring fused to the quinoline backbone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-4-(4-METHYLPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have enhanced biological and chemical properties.

Scientific Research Applications

3-METHYL-4-(4-METHYLPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHYL-4-(4-METHYLPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to the compound but lacks the oxazolo ring.

    Oxazoloquinoline: Similar structure but may have different substituents.

    Pyrazoloquinoline: Contains a pyrazole ring instead of an oxazolo ring.

Uniqueness

The uniqueness of 3-METHYL-4-(4-METHYLPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE lies in its specific structure, which combines the properties of both quinoline and oxazolo rings.

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

3-methyl-4-(4-methylphenyl)-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C18H18N2O2/c1-10-6-8-12(9-7-10)16-15-11(2)20-22-18(15)19-13-4-3-5-14(21)17(13)16/h6-9,16,19H,3-5H2,1-2H3

InChI Key

HDDFYHDHPONHNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(NC4=C2C(=O)CCC4)ON=C3C

Origin of Product

United States

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